molecular formula C19H19FN2O3S B2684373 (3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-66-2

(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2684373
CAS RN: 851865-66-2
M. Wt: 374.43
InChI Key: BWWKAJMTVJYMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-tumor Applications

A hit-to-lead program identified a derivative of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which exhibited selective cytotoxicity against a tumorigenic cell line. This derivative, a potent compound synthesized through solution-phase parallel synthesis, underscores the potential of structurally related compounds in cancer research and therapy (Hayakawa et al., 2004).

Antimicrobial and Anticancer Agents

Pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, including those with 4-fluorophenyl groups, showed promising results, highlighting the therapeutic potential of such chemical frameworks (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Structure and Theoretical Studies

Compounds with 4-fluorophenyl groups have been synthesized and subjected to crystallographic and conformational analyses, with structures confirmed by various spectroscopic methods. Density functional theory (DFT) calculations provided insights into their molecular structures, electrostatic potential, and frontier molecular orbitals, suggesting applications in material science and drug design (Huang et al., 2021).

Directed Metalation in Synthesis

The synthesis of functionalized benzo[b]thiophenes, through one-pot syntheses involving ortho-methylsulfanylaryl N,N-diethyl amides, demonstrates the versatility of similar compounds in organic synthesis. These key intermediates serve in the synthesis of benzothienopyranones, highlighting their role in developing novel organic molecules (Pradhan & De, 2005).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-16-8-5-14(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-13-3-6-15(20)7-4-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWKAJMTVJYMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.